molecular formula C10H13NO B072428 4-(Dimethylamino)-2-methylbenzaldehyde CAS No. 1199-59-3

4-(Dimethylamino)-2-methylbenzaldehyde

Cat. No.: B072428
CAS No.: 1199-59-3
M. Wt: 163.22 g/mol
InChI Key: XZWMCPUAUNHGPF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylbenzaldehyde, also known as this compound, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is a derivative of benzaldehyde, where the aldehyde group is substituted with a dimethylamino group and a methyl group at the ortho position.

Scientific Research Applications

4-(Dimethylamino)-2-methylbenzaldehyde has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)-2-methylbenzaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-dimethylaminobenzaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)-2-methylbenzaldehyde is unique due to the presence of both the dimethylamino group and the methyl group at the ortho position. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

4-(dimethylamino)-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-6-10(11(2)3)5-4-9(8)7-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWMCPUAUNHGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152616
Record name 4-Dimethylamino-o-tolualdehyde
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-59-3
Record name 4-(Dimethylamino)-2-methylbenzaldehyde
Source CAS Common Chemistry
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Record name 4-Dimethylamino-o-tolualdehyde
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Record name 1199-59-3
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Record name 4-Dimethylamino-o-tolualdehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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